2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine
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Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that features a unique combination of a tetrazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the tetrazole ring.
Scientific Research Applications
Chemistry
In chemistry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in the development of new therapeutic agents .
Industry
In industry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the trimethoxyphenyl group.
Methyl [(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine: Similar structure but different functional groups.
Uniqueness
The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE lies in its combination of a tetrazole ring with a trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N5O3S |
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Molecular Weight |
339.42 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H21N5O3S/c1-19-14(16-17-18-19)23-8-7-15-9-10-5-6-11(20-2)13(22-4)12(10)21-3/h5-6,15H,7-9H2,1-4H3 |
InChI Key |
SETQCOHZFWGFLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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